N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
The compound "N-(4-methylthiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a thiazole ring, an imidazole ring, and a trifluoromethyl group, which are common in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related thiazole-containing compounds has been reported in the literature. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties have been prepared and evaluated for their biological activities against human adrenergic receptors, with some derivatives showing potent agonistic activity . Similarly, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring system is known to confer biological activity when incorporated into a larger molecule. The presence of a trifluoromethyl group is also significant, as this group is often used in medicinal chemistry to increase the metabolic stability and lipophilicity of a compound .
Chemical Reactions Analysis
The chemical reactivity of thiazole and imidazole rings typically involves substitution reactions at available positions on the ring. For example, the synthesis of benzothiazole derivatives bearing different heterocyclic rings involves reactions with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . The specific chemical reactions that the compound "this compound" would undergo are not detailed in the provided papers, but it is likely that similar substitution reactions could be used in its synthesis or modification.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized derivatives of thiazole and evaluated their biological activities, primarily focusing on anticancer properties. For instance, Evren et al. (2019) developed new thiazole derivatives and investigated their anticancer activity. They found that specific compounds exhibited high selectivity and induced apoptosis in lung adenocarcinoma cells, demonstrating potential as therapeutic agents against cancer (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antitumor Activity
Yurttaş et al. (2015) synthesized benzothiazole derivatives and screened them for antitumor activity against various human tumor cell lines. Some compounds displayed considerable anticancer activity, suggesting their utility in developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Baviskar et al. (2013) explored thiazolidin-4-one derivatives for antimicrobial and antifungal activities, providing valuable insights into developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Similarly, Fahim and Ismael (2019) synthesized sulphonamide derivatives and demonstrated good antimicrobial activity, indicating their potential in combating various bacterial strains (Fahim & Ismael, 2019).
Insecticidal Properties
Fadda et al. (2017) researched innovative heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This study highlights the potential of such compounds in agricultural applications to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antibacterial Evaluation
Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives with arylthiazole moieties, which showed promising antibacterial activities against various bacterial strains. This research contributes to the development of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS2/c1-14-12-31-20(27-14)28-19(30)13-32-21-26-11-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(10-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFDYWGQUDRLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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